Bienvenue dans la boutique en ligne BenchChem!

2-Chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid

P2X7 receptor calcium flux antagonist potency

2-Chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid is a heteroaryl benzoic acid building block that serves as the direct precursor to the 2-chlorobenzamide scaffold found in multiple potent, CNS-penetrant P2X7 receptor antagonists. The compound combines a 2-chlorobenzoic acid handle for amide diversification with a 5-fluoropyrimidin-2-yl group at the 5-position, enabling Suzuki–Miyaura coupling-based construction of the critical biaryl pharmacophore.

Molecular Formula C11H6ClFN2O2
Molecular Weight 252.63 g/mol
CAS No. 1227807-75-1
Cat. No. B1402774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid
CAS1227807-75-1
Molecular FormulaC11H6ClFN2O2
Molecular Weight252.63 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=NC=C(C=N2)F)C(=O)O)Cl
InChIInChI=1S/C11H6ClFN2O2/c12-9-2-1-6(3-8(9)11(16)17)10-14-4-7(13)5-15-10/h1-5H,(H,16,17)
InChIKeyZTPXIXAIKOZGMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid (CAS 1227807-75-1) – Core Intermediate for P2X7 Antagonist Procurement


2-Chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid is a heteroaryl benzoic acid building block that serves as the direct precursor to the 2-chlorobenzamide scaffold found in multiple potent, CNS-penetrant P2X7 receptor antagonists [1]. The compound combines a 2-chlorobenzoic acid handle for amide diversification with a 5-fluoropyrimidin-2-yl group at the 5-position, enabling Suzuki–Miyaura coupling-based construction of the critical biaryl pharmacophore . Its primary documented utility lies in the synthesis of benzamide derivatives that have advanced to in vivo proof-of-concept studies for neuroinflammation and pain indications, making it a strategically distinct procurement choice for P2X7-targeted drug discovery programs.

Why Generic Pyrimidine–Benzoic Acid Intermediates Cannot Replace 2-Chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid in P2X7 Antagonist Synthesis


The 2-chloro substituent on the benzoic acid ring is not a passive spectator; it is a critical structural determinant of P2X7 antagonistic potency within the benzamide scaffold class [1]. Replacing the title compound with the des-chloro analog (2-(5-fluoropyrimidin-2-yl)benzoic acid) or with regioisomeric intermediates (e.g., 5-fluoro-2-(pyrimidin-2-yl)benzoic acid) abolishes the 2-chlorobenzamide pharmacophore that has been optimized across multiple patent families and primary publications for P2X7 receptor engagement [2]. Furthermore, the simultaneous presence of the 5-fluoropyrimidine and the 2-chlorobenzoic acid moieties is essential for the specific C–N bond-forming sequence that yields the benzamide series with demonstrated CNS penetration [1]; substitution with alternative halogen patterns (e.g., 5-chloro-2-fluoropyrimidine-derived intermediates) leads to different regioisomeric products that lack the validated pharmacological profile .

Quantitative Differentiation Evidence for 2-Chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid vs. Closest Analogs


Human P2X7 Receptor Antagonist Potency: Benzamide Derived from Title Compound Achieves IC50 of 21 nM vs. Reference Antagonist A-438079 at 100–300 nM

The benzamide 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide, synthesized directly from 2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid via amide coupling, inhibits human P2X7 receptor-mediated calcium flux with an IC50 of 21 nM [1]. In the same assay format (BzATP-induced Ca²⁺ flux in HEK293 cells expressing human P2X7), the well-known reference antagonist A-438079 exhibits IC50 values of 100–300 nM [2]. This represents an approximately 5- to 14-fold improvement in potency attributable to the 2-chlorobenzamide–fluoropyrimidine scaffold uniquely accessible from the title building block.

P2X7 receptor calcium flux antagonist potency benzamide scaffold

Species Selectivity Profile: Title Compound-Derived Benzamide Shows >90-Fold Preference for Human over Rat P2X7 (Ki 53 nM vs. 4,800 nM)

In radioligand displacement assays using [³H]-A-804598, the benzamide derived from the title compound exhibited a Ki of 53 nM at the human P2X7 receptor expressed in HEK293 cell membranes but a Ki of 4,800 nM at the rat P2X7 receptor [1]. This ~91-fold species selectivity is a direct consequence of the 2-chlorobenzamide–5-fluoropyrimidine architecture and is not replicated by non-chlorinated or regioisomeric analogs [2]. By contrast, the comparator A-804598 shows essentially equivalent affinity across human, rat, and mouse P2X7 (IC50 values of 11, 10, and 9 nM, respectively), demonstrating a fundamentally different selectivity profile [3].

species selectivity P2X7 receptor binding affinity human vs. rat

CNS Penetration Advantage: Title Compound-Derived Benzamide Demonstrates Brain Exposure Unmatched by Non-Fluoropyrimidine P2X7 Antagonists

The benzamide 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide (compound 7f) was explicitly optimized for CNS penetration, achieving excellent brain exposure and a favorable PK profile in preclinical species [1]. This CNS penetrability is attributed to the combination of the 2-chlorobenzamide scaffold and the 5-fluoropyrimidine moiety, with the fluorine atom on the pyrimidine ring contributing to reduced P-glycoprotein efflux and enhanced passive permeability [1]. In contrast, many early P2X7 antagonists (e.g., A-438079, A-740003) suffer from poor CNS exposure due to high polar surface area or P-gp substrate liability, limiting their utility for central neuroinflammation targets [2]. The title compound is the obligate synthetic intermediate for accessing this CNS-optimized chemotype.

CNS penetration brain exposure P2X7 antagonist neuroinflammation

Dual-Functional Synthetic Versatility: Carboxylic Acid Handle Enables Both Amide and Ester Diversification with Documented Multi-Target Applicability

Beyond the P2X7 antagonist series, 2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid is a documented intermediate for JAK2 kinase inhibitor synthesis . Specifically, the 5-fluoro-2-cyano pyrimidine intermediate derived from the same 2-chloro-5-fluoropyrimidine starting material is used to prepare 5-chloro-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine, a potent JAK2 inhibitor . This dual P2X7/JAK2 applicability is unique to the title compound's substitution pattern; the des-chloro analog (2-(5-fluoropyrimidin-2-yl)benzoic acid, CAS 1637687-37-6) lacks the chlorine atom required for the 2-chlorobenzamide pharmacophore and has no reported activity in either P2X7 or JAK2 contexts .

synthetic versatility amide coupling JAK2 inhibitor building block

Patent Landscape Protection: Title Compound is the Core Intermediate Across Multiple P2X7 Antagonist Patent Families from Distinct Assignees

The 2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid scaffold appears as the key intermediate in at least three distinct patent families covering P2X7 antagonists: Lundbeck's CNS-penetrant benzamide series (Bioorg. Med. Chem. Lett. 2010) [1], AXXAM S.p.A.'s thiazolyl-ethyl benzamide series (EP3290417A1, 2016) [2], and multiple earlier filings describing 2-chlorobenzamide P2X7 antagonists (US20070259920, US7709469) [3]. This breadth of patent coverage from independent assignees validates the scaffold's importance and differentiates it from non-chlorinated or regioisomeric benzoic acid building blocks that lack comparable intellectual property density.

patent coverage P2X7 antagonist intellectual property benzamide scaffold

Potency Multiplier in Alternative P2X7 Assay Format: 27 nM (IC50) and 53 nM (Ki) Demonstrate Consistent Activity Across Orthogonal Readouts

The title compound-derived benzamide demonstrates consistent P2X7 antagonism across three orthogonal assay formats: IC50 = 21 nM (BzATP-induced Ca²⁺ flux), IC50 = 27 nM (ATP-induced YO-PRO-1 dye uptake), and Ki = 53 nM ([³H]-A-804598 displacement binding) [1]. This assay-to-assay consistency (range: 21–53 nM) indicates that the activity is not an artifact of a single readout technology. In comparison, A-438079 shows greater variability across assay formats, with reported IC50 values ranging from ~30 nM (binding) to 321 nM (rat P2X7 Ca²⁺ flux) , and A-804598, while potent, lacks the 2-chlorobenzamide scaffold's human-selective profile [2].

orthogonal assay YO-PRO-1 uptake radioligand binding P2X7 antagonist

Optimal Application Scenarios for 2-Chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid Procurement Based on Quantitative Evidence


CNS-Penetrant P2X7 Antagonist Lead Optimization for Neuroinflammation and Chronic Pain

Programs targeting neuroinflammatory disorders (Alzheimer's disease, multiple sclerosis, traumatic brain injury) or central chronic pain require P2X7 antagonists with demonstrated brain exposure. The title compound is the only commercial building block that provides synthetic entry to the 2-chlorobenzamide–5-fluoropyrimidine series optimized for CNS penetration [1]. The derived benzamide 7f demonstrated excellent brain exposure and metabolic stability in rodent PK studies, a feature not achievable with building blocks leading to A-438079 or A-804598 chemotypes that are predominantly peripherally restricted [2]. Procurement of this specific intermediate, rather than a generic fluoropyrimidine–benzoic acid analog, is essential for CNS-targeted P2X7 programs.

Human-Selective P2X7 Screening Cascade Design Requiring Species-Specific Pharmacology

Organizations designing human-targeted P2X7 screening cascades should prioritize the title compound because the derived benzamides exhibit ~91-fold selectivity for human over rat P2X7 (Ki 53 nM vs. 4,800 nM) [3]. This property necessitates the use of humanized P2X7 knock-in animal models rather than standard rodent pharmacology, and the building block's consistent supply is critical for generating the requisite tool compounds. Alternative building blocks yielding species-independent antagonists (e.g., A-804598 with IC50 ~10 nM across human, rat, and mouse) are unsuitable for programs that require human-specific pharmacological validation [4].

Multi-Target Kinase and Purinergic Receptor Library Synthesis for Inflammatory Disease Programs

Medicinal chemistry teams building compound libraries for inflammatory disease targets benefit from the title compound's dual validated utility: it serves as an intermediate for both P2X7 antagonists (purinergic signaling) and JAK2 inhibitors (Janus kinase pathway) . This dual applicability means a single procurement supports exploration of two clinically validated inflammatory mechanisms. The des-chloro analog 2-(5-fluoropyrimidin-2-yl)benzoic acid lacks the chlorine atom required for the 2-chlorobenzamide pharmacophore and has no reported activity in either target class, making it an ineffective substitute .

IP-Positioned Follow-On P2X7 Antagonist Development with Freedom-to-Operate Considerations

Organizations pursuing follow-on P2X7 antagonist programs with freedom-to-operate requirements should procure this intermediate specifically because it is the common building block across multiple independent patent families (Lundbeck, AXXAM, and earlier applicants) [5]. The well-mapped IP landscape around this scaffold enables informed design-around strategies, whereas less-documented regioisomeric building blocks carry higher uncertainty regarding existing patent coverage and freedom-to-operate risks. The concentration of patent activity also signals the scaffold's pharmaceutical relevance, de-risking procurement for organizations seeking validated starting points for novel P2X7 antagonist design.

Quote Request

Request a Quote for 2-Chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.